3-(2-Hydroxyphenyl)-2-methylpropanoic acid
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Overview
Description
Trans-O-Hydroxy-Alpha-Methyl Cinnamate is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid structure. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-O-Hydroxy-Alpha-Methyl Cinnamate can be synthesized through several methods. One common method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst . Another method involves the Heck reaction between bromobenzenes and methyl acrylate, conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol .
Industrial Production Methods
Industrial production of Trans-O-Hydroxy-Alpha-Methyl Cinnamate often employs green chemistry principles to minimize environmental impact. The electro-organic method for synthesizing methyl cinnamate derivatives through the Heck reaction is an example of an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Trans-O-Hydroxy-Alpha-Methyl Cinnamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trans-O-Hydroxy-Alpha-Methyl Cinnamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trans-O-Hydroxy-Alpha-Methyl Cinnamate involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes, such as chymotrypsinogen B, which plays a role in various physiological processes . The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Trans-O-Hydroxy-Alpha-Methyl Cinnamate can be compared with other similar compounds, such as:
Cinnamic Acid: Both compounds share a similar structure, but Trans-O-Hydroxy-Alpha-Methyl Cinnamate has unique properties due to the presence of the hydroxyl and methyl groups.
Methyl Cinnamate: This compound is used in similar applications but differs in its chemical structure and reactivity.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI Key |
HGNFDPZASRDVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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